molecular formula C10H16ClNO2 B2441256 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 3166-89-0

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2441256
CAS No.: 3166-89-0
M. Wt: 217.69
InChI Key: XKBUFTXNLBWTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is often used in research and forensic applications due to its ability to inhibit the deamination of tyramine and tryptamine by monoamine oxidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields a high purity product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst is common due to its effectiveness in promoting the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its ability to inhibit monoamine oxidase effectively. This makes it particularly valuable in research focused on neurotransmitter metabolism and the development of therapeutic agents.

Properties

IUPAC Name

2-(2,3-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-7-11)10(9)13-2;/h3-5H,6-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEPFTKNSNORJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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